N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride
Overview
Description
N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride (CPMPC) is a cyclic amide derivative that is widely used in scientific research. It has a wide range of applications due to its unique structure and chemical properties, and is often used in laboratory experiments.
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core structure in N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride , is widely used in drug discovery due to its versatility and the ability to improve pharmacokinetic properties . This compound can serve as a scaffold for developing new biologically active compounds, particularly due to its sp3 hybridization, which allows for efficient exploration of pharmacophore space .
Anti-Tubercular Agents
Pyrrolidine derivatives have been investigated for their potential as anti-tubercular agents. The structural flexibility and stereochemistry of pyrrolidine-based compounds contribute to their activity against Mycobacterium tuberculosis . N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride could be a precursor or a lead compound for designing new anti-tubercular drugs.
Synthesis of Piperidine Derivatives
Piperidine derivatives are important in pharmaceuticals and agrochemicals. The pyrrolidine ring in N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride can be used to synthesize various piperidine derivatives, which are valuable in creating new chemical entities with potential therapeutic applications .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring makes it an excellent candidate for use in stereoselective synthesis. This is crucial for creating enantiomerically pure compounds, which are often required for specific biological activities and drug efficacy .
Modulation of Physicochemical Properties
N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride can be used to modify the physicochemical properties of drug molecules. Incorporating this compound into drug designs can influence solubility, permeability, and overall drug-likeness .
Scaffold for 3D Molecular Diversity
The non-planarity of the pyrrolidine ring contributes to three-dimensional (3D) molecular diversity. This is beneficial in drug design, as it can enhance the interaction with biological targets and improve selectivity and potency .
properties
IUPAC Name |
N-cyclopentyl-2-methylpyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-11(7-4-8-12-11)10(14)13-9-5-2-3-6-9;/h9,12H,2-8H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVXSTXQHBLEJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)NC2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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